molecular formula C17H16Br2O2 B5228756 isopropyl bis(4-bromophenyl)acetate

isopropyl bis(4-bromophenyl)acetate

Cat. No.: B5228756
M. Wt: 412.1 g/mol
InChI Key: AIFKDYKIZBFESN-UHFFFAOYSA-N
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Description

Isopropyl bis(4-bromophenyl)acetate (IUPAC name: propan-2-yl bis(4-bromophenyl)(hydroxy)acetate), commonly known as bromopropylate (CAS 18181-80-1), is a diphenylcarbinol-derived acaricide with the molecular formula C₁₇H₁₆Br₂O₃ . Its structure features two 4-bromophenyl groups attached to a central hydroxyacetate moiety esterified with an isopropyl group. This compound exhibits a triclinic crystal system (space group P1), with intermolecular O–H⋯O hydrogen bonding contributing to its stability .

Bromopropylate is commercially used to control mites (e.g., Tetranychus spp.) on crops such as cotton, fruits, and vegetables. Its mode of action involves disrupting arthropod nervous systems, likely through contact toxicity . Key physical properties include a melting point of 77°C, density of 1.588 g/cm³, and low volatility (vapor pressure: 5.35 × 10⁻¹¹ mmHg at 25°C) .

Properties

IUPAC Name

propan-2-yl 2,2-bis(4-bromophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2O2/c1-11(2)21-17(20)16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFKDYKIZBFESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate

  • Formula : C₂₃H₁₈Cl₂N₂O₂S
  • Key Differences :
    • Chlorine substituents replace bromine, reducing molecular weight and lipophilicity.
    • The addition of a pyridine-thioacetate backbone alters electronic properties, likely shifting applications from acaricides to pharmaceutical intermediates .
    • Lower halogen atomic radius may decrease persistence in environmental matrices compared to brominated analogs.

(b) Bis(4-bromophenyl)phenylamine Derivatives

  • Examples: Bis(4-bromophenyl)phenylamine, 4-di(4-bromophenyl)aminobenzonitrile
  • Key Differences: Replacement of the hydroxyacetate group with aromatic amines or nitriles enhances conjugation, making these compounds suitable for nonlinear optics (NLO) or organic electronics . Lack of ester functionality reduces hydrolytic stability but improves thermal resilience.

Functional Group Modifications

(a) 1-Methylpiperidin-4-yl Ester of Benzilic Acid

  • The bulky piperidine group may sterically hinder interactions with mite acetylcholinesterase, reducing pesticidal efficacy compared to bromopropylate.

(b) 4,5-Bis(4-bromobenzoyl)-1,2-dimethylcyclohexene

  • Formula : C₂₄H₂₀Br₂O₂
  • Key Differences :
    • Ketone groups replace the ester and hydroxyl functionalities, rendering this compound more reactive in Diels-Alder cycloadditions .
    • Primarily used in synthetic organic chemistry rather than agrochemical applications.

Comparative Data Table

Compound Name Molecular Formula Melting Point (°C) Key Application Toxicity Profile
Bromopropylate C₁₇H₁₆Br₂O₃ 77 Acaricide Low toxicity; mild dermal irritation
Isopropyl 2-((4,6-bis(4-Cl-Ph)-3-cyanopyridinyl)thio)acetate C₂₃H₁₈Cl₂N₂O₂S N/A Pharmaceutical intermediate Not reported
Bis(4-bromophenyl)phenylamine C₁₈H₁₃Br₂N N/A Nonlinear optics Not reported
4,5-Bis(4-bromobenzoyl)cyclohexene C₂₄H₂₀Br₂O₂ N/A Organic synthesis Not reported

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